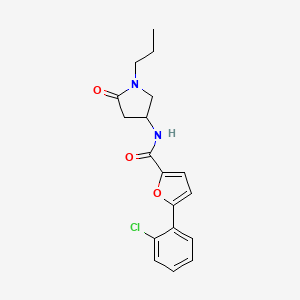

5-(2-chlorophenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of organic chemicals that combine structural elements of furamide, chlorophenyl, and pyrrolidinyl moieties. Such structures are often explored for their potential biological activities and chemical properties, contributing to various fields like medicinal chemistry and material science.

Synthesis Analysis

Synthetic routes for similar compounds often involve multi-step organic reactions, including condensation, cyclization, and substitution reactions. For instance, compounds with furamide backbone are synthesized through direct polycondensation, employing starting materials like chloroformyl furans and appropriate amines or diamines, under specific conditions to achieve high yield and purity (Faghihi & Mozaffari, 2008; Gharbi & Gandini, 1999).

Molecular Structure Analysis

X-ray diffraction techniques often reveal the crystal structure, highlighting the spatial arrangement of atoms, molecular symmetry, and intermolecular interactions. Studies on related compounds show the significance of hydrogen bonding and aromatic π–π interactions in stabilizing the crystal structure, which can influence the chemical reactivity and physical properties of the compound (Kumar et al., 2018).

Chemical Reactions and Properties

Chemical properties of furamide derivatives are diverse, depending on the substituents attached to the core structure. Reactions like chlorination, nitration, and cyanation are common for modifying the furamide scaffold, impacting its chemical behavior and potential applications (Shiotani & Taniguchi, 1996).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of furamide derivatives are influenced by molecular symmetry and intermolecular forces. Studies indicate that parameters like lattice energy and molecular symmetry can predict melting temperatures, suggesting a correlation with the compound's stability and phase behavior (Gallagher et al., 2022).

Wissenschaftliche Forschungsanwendungen

Binding Affinity and DNA Interaction Research highlights the compound's close structural similarity to antitrypanosomal drugs, focusing on its binding affinity with DNA sequences. A study by Laughton et al. (1995) demonstrates the compound's ability to bind more effectively to DNA compared to similar drugs, owing to its structural attributes that facilitate direct hydrogen bond interactions with DNA. This increased binding affinity is attributed to the compound's unique ability to interact with the minor groove of DNA, offering insights into its potential as a more effective antitrypanosomal agent (Laughton et al., 1995).

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-N-(5-oxo-1-propylpyrrolidin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-2-9-21-11-12(10-17(21)22)20-18(23)16-8-7-15(24-16)13-5-3-4-6-14(13)19/h3-8,12H,2,9-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHLGAQKPMQVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-2-furamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)